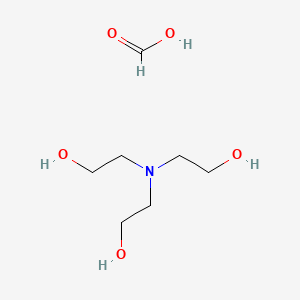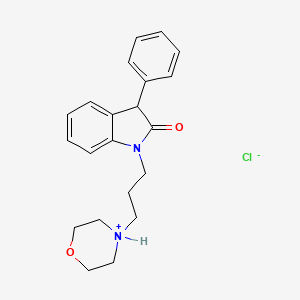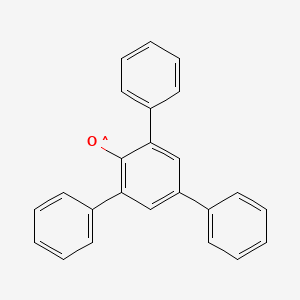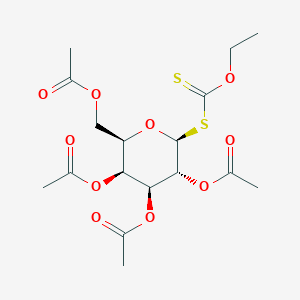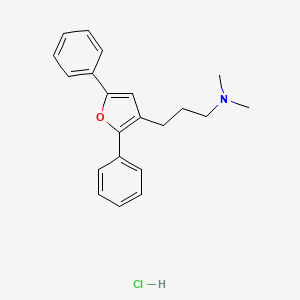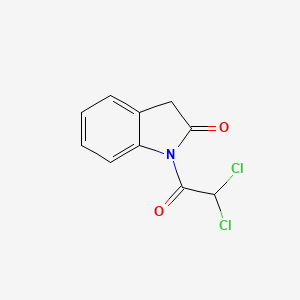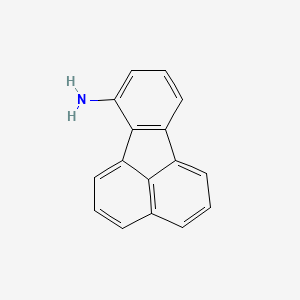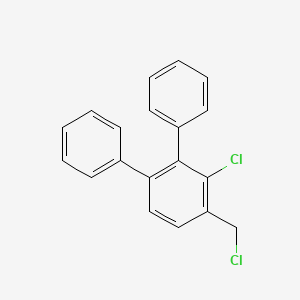
Pentanoic-2,2,3,3-d4 acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic-2,2,3,3-d4 acid, also known as deuterated pentanoic acid, is a stable isotope-labeled compound. It is a derivative of pentanoic acid where four hydrogen atoms are replaced with deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and reaction mechanisms due to its unique isotopic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pentanoic-2,2,3,3-d4 acid typically involves the deuteration of pentanoic acid. This can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated reagents. The reaction is usually carried out under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced deuteration techniques, including the use of deuterated catalysts and high-pressure reactors. These methods ensure high yield and purity of the deuterated product, making it suitable for various research applications.
Analyse Chemischer Reaktionen
Types of Reactions: Pentanoic-2,2,3,3-d4 acid undergoes similar chemical reactions as its non-deuterated counterpart, pentanoic acid. These reactions include:
Oxidation: The compound can be oxidized to produce corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The carboxyl group can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces esters, amides, and other derivatives.
Wissenschaftliche Forschungsanwendungen
Pentanoic-2,2,3,3-d4 acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used in studies of reaction mechanisms and kinetic isotope effects.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of deuterated drugs and materials with enhanced stability and performance.
Wirkmechanismus
The mechanism of action of pentanoic-2,2,3,3-d4 acid involves its incorporation into biochemical pathways where it can act as a tracer. The deuterium atoms provide a distinct isotopic signature that can be detected using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). This allows researchers to track the movement and transformation of the compound within biological systems, providing insights into metabolic processes and reaction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Pentanoic acid: The non-deuterated version of pentanoic-2,2,3,3-d4 acid.
Hexanoic acid: A similar carboxylic acid with one additional carbon atom.
Butanoic acid: A similar carboxylic acid with one fewer carbon atom.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the study of kinetic isotope effects and provides a non-radioactive tracer for metabolic studies. This makes it a valuable tool in various scientific disciplines, offering insights that cannot be obtained with non-deuterated compounds.
Eigenschaften
Molekularformel |
C5H10O2 |
|---|---|
Molekulargewicht |
106.16 g/mol |
IUPAC-Name |
2,2,3,3-tetradeuteriopentanoic acid |
InChI |
InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i3D2,4D2 |
InChI-Schlüssel |
NQPDZGIKBAWPEJ-KHORGVISSA-N |
Isomerische SMILES |
[2H]C([2H])(CC)C([2H])([2H])C(=O)O |
Kanonische SMILES |
CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


